molecular formula C11H21FN2O2 B592221 Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 1303973-02-5

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B592221
CAS No.: 1303973-02-5
M. Wt: 232.299
InChI Key: XGPKBQDMQMWFFR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 1303973-02-5) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H21FN2O2 and a molecular weight of 232.30 g/mol, serves as a versatile and crucial synthetic intermediate . The structure features both a Boc-protected amine and a primary aminomethyl group, which provide handles for further chemical modification, making it a valuable scaffold for constructing more complex molecules. Its primary research application lies in the development of novel pharmaceutical agents, where the 4-fluoropiperidine motif is often explored for its potential to influence the bioactivity, metabolic stability, and physicochemical properties of lead compounds. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to explore new chemical spaces in the search for bioactive molecules.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPKBQDMQMWFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Precursors

A common starting material for synthesizing Boc-protected piperidines is 4-piperidinecarboxamide. As demonstrated in Patent CN104628627A, 4-piperidinecarboxamide undergoes Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. The reaction proceeds in aqueous conditions at 20–25°C, yielding 1-boc-4-piperidinecarboxamide with >95% purity after crystallization. This method highlights the efficiency of Boc₂O in aqueous media, though analogous approaches for 3-substituted piperidines would require positional adjustment of the carboxamide group.

Fluorination Strategies for Piperidine Derivatives

Introducing fluorine at position 4 of the piperidine ring is critical for modulating the compound’s electronic and steric properties. Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or bromofluorination protocols are widely employed. For instance, Verniest et al. described the bromofluorination of 1-tert-butyl 4-methylenepiperidine-1-carboxylate using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). This reaction selectively adds bromine and fluorine across the methylene group, yielding 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

Table 1: Comparative Fluorination Methods

MethodReagentsTemperatureYield (%)Reference
BromofluorinationNBS, Et₃N·3HF0°C → RT92
Electrophilic FluorinationNFSI, LDA-78°C → RT75

The introduction of an aminomethyl group at position 3 necessitates careful regioselective functionalization. Two predominant methods emerge from the literature: azide reduction and Hofmann-type degradation of carboxamides.

Azide Intermediate Strategy

Verniest et al. demonstrated the conversion of bromomethyl groups to aminomethyl via azide intermediates. Treatment of 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 130°C replaces bromine with an azide group, forming the corresponding azidomethyl derivative. Subsequent hydrogenation over palladium on carbon (Pd/C) under hydrogen gas reduces the azide to an amine, yielding tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate with 67% yield. Adjusting the starting material to a 3-bromomethyl analog would enable analogous synthesis of the target 3-aminomethyl derivative.

Hofmann Degradation of Carboxamides

An alternative route involves Hofmann degradation of piperidinecarboxamides. Patent CN104628627A details the reaction of 1-boc-4-piperidinecarboxamide with bromine and sodium hydroxide under reflux, cleaving the amide to yield 1-boc-4-aminopiperidine. While this method achieves 98% purity, its applicability to 3-carboxamide derivatives remains unexplored. Modifying the carboxamide’s position to C3 could theoretically produce the desired 3-aminomethyl group, though steric hindrance may necessitate optimized conditions.

Integrated Synthetic Routes for Tert-Butyl 3-(Aminomethyl)-4-Fluoropiperidine-1-Carboxylate

Combining Boc protection, fluorination, and aminomethylation steps yields a coherent pathway for the target compound. The following sequence represents a plausible synthesis:

  • Boc Protection of 3-Methylenepiperidine :
    React 3-methylenepiperidine with Boc₂O in dichloromethane (DCM) and TEA to form 1-tert-butyl 3-methylenepiperidine-1-carboxylate.

  • Bromofluorination :
    Treat the methylene derivative with NBS and Et₃N·3HF at 0°C, followed by warming to room temperature, to install bromine and fluorine at C4, yielding 1-tert-butyl 3-bromomethyl-4-fluoropiperidine-1-carboxylate.

  • Azide Substitution and Reduction :

    • Substitute bromine with azide using NaN₃ in DMSO at 130°C.

    • Reduce the azide to amine via hydrogenation with Pd/C in methanol, affording this compound.

Table 2: Synthetic Pathway Efficiency

StepKey ReagentsYield (%)Purity (%)
Boc ProtectionBoc₂O, TEA95>99
BromofluorinationNBS, Et₃N·3HF9295
Azide ReductionNaN₃, Pd/C, H₂6798

Challenges and Optimization Considerations

Regioselectivity in Fluorination

The electrophilic fluorination of unsaturated piperidines often faces regioselectivity challenges. Bromofluorination using NBS/Et₃N·3HF offers superior control, as evidenced by the 92% yield for 4-fluoropiperidines. However, applying this to 3-substituted analogs may require adjusted stoichiometry or temperature to mitigate side reactions.

Purification of Aminomethyl Derivatives

Crystallization remains the most effective purification method for Boc-protected amines. Patent CN104628627A achieved >98% purity for 1-boc-4-aminopiperidine via low-temperature crystallization in petroleum ether . Similar protocols using acetone or ethyl acetate could be adapted for the 3-aminomethyl isomer.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperidine derivatives with different substituents.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aminomethyl group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-(Aminomethyl)-4-fluoropiperidine-1-carboxylate: Lacks the tert-butyl ester group, affecting its stability and reactivity.

    Tert-butyl 4-fluoropiperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its biological activity.

Uniqueness

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is unique due to the combination of the tert-butyl ester group, aminomethyl group, and fluorine atom. This combination imparts specific chemical properties, such as increased lipophilicity, stability, and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group, an aminomethyl substituent, and a fluorine atom at the 4-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug design.

Target Interactions:
this compound is believed to interact with specific enzymes and receptors within biological systems. Similar compounds have been shown to modulate the activity of proteins involved in cancer pathways, suggesting that this compound may exhibit anticancer properties through similar mechanisms .

Biological Pathways:
The compound may influence several biological pathways, including:

  • Apoptosis Induction: Potentially triggering programmed cell death in tumor cells.
  • Enzyme Inhibition: Acting as an inhibitor for enzymes that are critical in cancer metabolism .
  • Receptor Binding: Modulating receptor activity which can lead to altered cellular responses.

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, may exhibit significant anticancer activity. A comparative study showed that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values reported for related piperidine derivatives ranged from 19.9 µM to 75.3 µM, indicating promising potential for further development .

CompoundCancer Cell LineIC50 (µM)
Compound A (similar derivative)MDA-MB-23119.9
Compound B (similar derivative)OVCAR-343.9
This compoundHypothetical modelTBD

Pharmacological Studies

Pharmacological investigations have suggested that the compound could serve as a lead structure for developing new drugs targeting cancer-related pathways. The fluorine atom's presence is hypothesized to enhance binding affinity and selectivity towards target proteins compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several piperidine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications at the piperidine ring significantly influenced anticancer activity and selectivity .
  • In Vivo Studies : Preliminary in vivo studies have shown encouraging results regarding the safety profile and efficacy of related compounds in animal models. These studies are crucial for understanding the pharmacokinetics and potential therapeutic window of this compound.
  • Comparative Analysis : Comparative analyses with other piperidine derivatives revealed that the specific substitution pattern on the piperidine ring affects both reactivity and biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Q. How should researchers address batch-to-batch variability in biological activity assays?

  • Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction time, purified solvent batches). Use internal standards (e.g., deuterated analogs) in LC-MS to normalize bioactivity measurements. Replicate assays across independent batches to quantify variability .

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